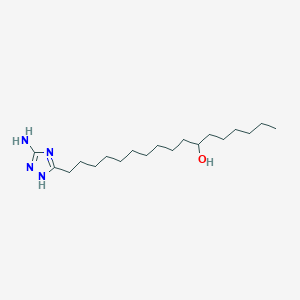
17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol” is a chemical compound with the molecular formula C19H38N4O . It is a derivative of the 1,2,4-triazole class of compounds .
Synthesis Analysis
The synthesis of similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products .Scientific Research Applications
Synthesis and Surface Activity
- Synthesis and Antibacterial Activity : 1,2,4-Triazole derivatives, including those similar to 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol, have been synthesized and shown to possess antimicrobial activity, making them potential candidates for use as surface active agents (El-Sayed, 2006).
Anticancer Potential
- Synthesis and Anticancer Evaluation : Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their anticancer activity against various cancer types, highlighting the potential therapeutic applications of similar compounds (Bekircan et al., 2008).
Antimicrobial and Antioxidant Activities
- Evaluation of Antimicrobial and Antioxidant Activities : New series of 1,2,4-triazoles, structurally similar to the compound , have demonstrated promising antimicrobial and antioxidant activities, suggesting their use in medical and biochemical applications (Abd El Salam et al., 2017).
Synthesis and Crystal Structure
- Synthesis and Structural Analysis : The synthesis and crystal structure analysis of certain 1,2,4-triazole derivatives provide insights into the potential structural applications and design of similar compounds (Xu et al., 2006).
Microwave-Assisted Synthesis
- Novel Synthesis Approaches : Microwave-assisted synthesis of 1,2,4-triazole derivatives offers a rapid and efficient method for creating a diverse library of compounds, which could be applied in various fields of chemistry and pharmacology (Tan et al., 2017).
Energetic Materials
- High Heat of Detonation : Derivatives of 1,2,4-triazole have been studied for their high heat of detonation, suggesting their potential use in materials science, particularly in the development of energetic materials (Cao et al., 2020).
properties
IUPAC Name |
17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNDSWPNVDTKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

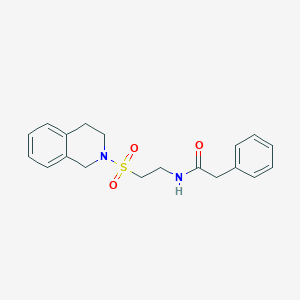
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)
![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)
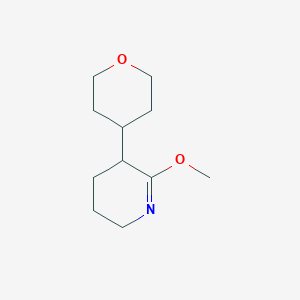
![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2915110.png)
![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)

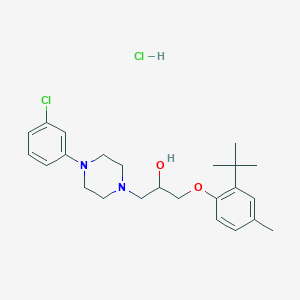
![4-{4-[(cyclopropylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2915117.png)
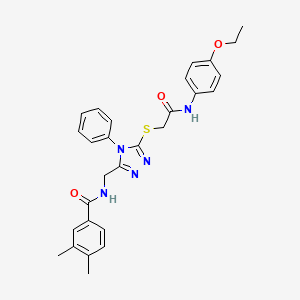
![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)